molecular formula C11H9NO2S B13079616 1,3-Butanedione, 1-(2-benzothiazolyl)-

1,3-Butanedione, 1-(2-benzothiazolyl)-

Cat. No.: B13079616
M. Wt: 219.26 g/mol
InChI Key: GLBHDSPTUZOETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Butanedione, 1-(2-benzothiazolyl)- is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The reaction can be catalyzed by various catalysts, including ionic liquids and transition metal complexes .

Industrial Production Methods

Industrial production methods for 1,3-Butanedione, 1-(2-benzothiazolyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-(2-benzothiazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

1,3-Butanedione, 1-(2-benzothiazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

1,3-Butanedione, 1-(2-benzothiazolyl)- can be compared with other benzothiazole derivatives, such as:

These compounds share the benzothiazole ring structure but differ in their functional groups and specific applications, highlighting the uniqueness of 1,3-Butanedione, 1-(2-benzothiazolyl)- in its versatility and range of applications.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)butane-1,3-dione

InChI

InChI=1S/C11H9NO2S/c1-7(13)6-9(14)11-12-8-4-2-3-5-10(8)15-11/h2-5H,6H2,1H3

InChI Key

GLBHDSPTUZOETI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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